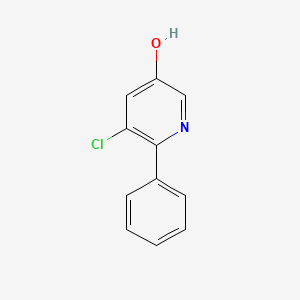

5-Chloro-6-phenylpyridin-3-OL

Description

BenchChem offers high-quality 5-Chloro-6-phenylpyridin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-phenylpyridin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1355070-34-6 |

|---|---|

Molecular Formula |

C11H8ClNO |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

5-chloro-6-phenylpyridin-3-ol |

InChI |

InChI=1S/C11H8ClNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H |

InChI Key |

IIYUYJGHPSMEMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6), a substituted pyridinol of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages predictive modeling, analysis of analogous structures, and established principles of organic chemistry to offer valuable insights. This guide covers predicted physicochemical properties, a plausible (though hypothetical) synthetic route, expected spectral characteristics, and a discussion of its potential biological significance and applications. The information presented herein is intended to serve as a foundational resource for researchers initiating projects involving this molecule, enabling informed experimental design and hypothesis generation.

Introduction and Scientific Context

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs and clinical candidates.[1][2] The introduction of specific substituents, such as halogens and aryl groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity.[3][4] The title compound, 5-Chloro-6-phenylpyridin-3-ol, combines several key structural features: a 3-hydroxypyridine core, a chloro substituent, and a phenyl group.

The 3-hydroxypyridine moiety is of particular interest due to its potential for hydrogen bonding and its presence in various bioactive natural products.[5] The chlorine atom can enhance membrane permeability and metabolic stability, and may participate in halogen bonding, a recognized interaction in drug-receptor binding.[3][4] The phenyl group provides a lipophilic domain and can engage in π-stacking interactions. This combination of functionalities suggests that 5-Chloro-6-phenylpyridin-3-ol is a promising scaffold for the development of novel therapeutics.

This guide aims to bridge the current information gap by providing a detailed theoretical and predictive analysis of this compound, thereby facilitating its future investigation and application in drug discovery and development.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the absence of experimental data, a variety of computational models can provide reliable predictions.

| Property | Predicted Value | Method/Rationale |

| Molecular Formula | C₁₁H₈ClNO | - |

| Molecular Weight | 205.64 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Prediction based on similar structures and computational models. The phenyl and chloro groups increase lipophilicity, while the hydroxyl group reduces it.[] |

| Aqueous Solubility | Low | Predicted based on high logP. Likely to be poorly soluble in water. |

| pKa (acidic) | 8.0 - 9.0 | The phenolic hydroxyl group is expected to be weakly acidic. |

| pKa (basic) | 2.0 - 3.0 | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chloro and phenyl substituents. |

| Melting Point | 150 - 180 °C | Estimated based on the rigid aromatic structure and potential for intermolecular hydrogen bonding. |

| Polar Surface Area (PSA) | ~40-50 Ų | Calculated based on the hydroxyl and nitrogen atoms, suggesting moderate cell permeability.[7] |

Synthesis and Purification: A Hypothetical Protocol

While a specific synthesis for 5-Chloro-6-phenylpyridin-3-ol has not been detailed in the literature, a plausible route can be designed based on established methods for constructing substituted 3-hydroxypyridines.[5][8][9] The following protocol is a hypothetical, yet chemically sound, approach.

Proposed Synthetic Pathway

A convergent synthesis could involve the construction of a substituted furan followed by a ring transformation to the desired pyridine.

Caption: Hypothetical synthesis of 5-Chloro-6-phenylpyridin-3-ol.

Step-by-Step Hypothetical Protocol

Step 1: Synthesis of an appropriate 2-acyl-5-phenylfuran derivative.

-

To a solution of 2-phenylfuran in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., SnCl₄).

-

Cool the mixture to 0 °C.

-

Slowly add an appropriate acylating agent (e.g., chloroacetyl chloride) to introduce the necessary carbon and chlorine atoms.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 2-acyl-5-phenylfuran intermediate.

Causality: The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings like furan. The use of a chloro-substituted acylating agent is a strategic choice to incorporate the chlorine atom early in the synthesis.

Step 2: Ring Expansion to 5-Chloro-6-phenylpyridin-3-ol.

-

Place the purified 2-acyl-5-phenylfuran intermediate in a high-pressure reactor.

-

Add a source of ammonia, such as a solution of ammonia in methanol.

-

Seal the reactor and heat to a high temperature (e.g., 150-200 °C) for several hours. The pressure will increase significantly.

-

After cooling, carefully vent the reactor.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 5-Chloro-6-phenylpyridin-3-ol.

Causality: The reaction of 2-acylfurans with ammonia at high temperature and pressure is a known method for the synthesis of 3-hydroxypyridines.[5] This transformation involves a series of condensations and rearrangements to form the pyridine ring.

Spectral Characteristics (Predicted)

The following are predicted spectral data based on the structure of 5-Chloro-6-phenylpyridin-3-ol and spectroscopic principles for analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons (Phenyl group, ~7.2-7.6 ppm): A multiplet integrating to 5 protons is expected.

-

Pyridine Protons (~7.0-8.0 ppm): Two doublets are expected for the two protons on the pyridine ring, with a small coupling constant (J ≈ 2-3 Hz). The exact chemical shifts will be influenced by the electronic effects of the substituents.

-

Hydroxyl Proton (~9.0-11.0 ppm): A broad singlet, which may be exchangeable with D₂O. The chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy

-

Phenyl Carbons (~125-140 ppm): Several signals are expected in this region.

-

Pyridine Carbons (~110-160 ppm): Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the hydroxyl group will be significantly downfield, as will the carbon attached to the phenyl group. The carbon attached to the chlorine will also be shifted.

-

Tautomerism Consideration: It is important to note that 3-hydroxypyridine can exist in equilibrium with its zwitterionic pyridinone tautomer. This can lead to broadening of signals or the appearance of two sets of signals in the NMR spectra depending on the solvent and temperature.[10][11]

Mass Spectrometry (Electron Ionization)

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 205.

-

Isotope Peak (M+2): Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 207 with about one-third the intensity of the M⁺ peak is a key diagnostic feature.[12][13]

-

Fragmentation: Common fragmentation pathways may include the loss of HCl (M-36), CO (from the hydroxyl group), and cleavage of the phenyl group.[14][15]

Infrared (IR) Spectroscopy

-

O-H Stretch (~3200-3600 cm⁻¹): A broad band characteristic of a hydroxyl group involved in hydrogen bonding.[16]

-

C=C and C=N Stretching (~1400-1600 cm⁻¹): Multiple sharp bands corresponding to the aromatic rings.

-

C-O Stretching (~1200-1300 cm⁻¹): A strong band for the phenolic C-O bond.

-

C-Cl Stretching (~700-800 cm⁻¹): A band in the fingerprint region.

Potential Applications and Biological Relevance

While no specific biological activities have been reported for 5-Chloro-6-phenylpyridin-3-ol, its structural motifs are present in compounds with a wide range of therapeutic applications.

-

Kinase Inhibition: Many kinase inhibitors feature substituted pyridine and phenyl rings. The scaffold of 5-Chloro-6-phenylpyridin-3-ol could be a starting point for the design of inhibitors targeting various kinases involved in cancer and inflammatory diseases.

-

Antimicrobial and Antifungal Agents: Chloro-substituted aromatic and heterocyclic compounds have a rich history as antimicrobial and antifungal agents.[17][18] The title compound could be explored for its activity against various pathogens.

-

CNS-active Agents: The pyridine scaffold is a common feature in drugs targeting the central nervous system.[1] The lipophilicity imparted by the phenyl and chloro groups may allow for blood-brain barrier penetration.

-

Scaffold for Combinatorial Chemistry: 5-Chloro-6-phenylpyridin-3-ol, with its reactive hydroxyl group, is an excellent starting material for the generation of compound libraries through derivatization, enabling high-throughput screening for various biological targets.

The following workflow illustrates a potential screening cascade for evaluating the biological potential of this compound.

Caption: A potential workflow for biological evaluation.

Safety and Handling

No specific safety data sheet (SDS) is available for 5-Chloro-6-phenylpyridin-3-ol. However, based on the general properties of related chloro-aromatic and heterocyclic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6) is a chemical entity with significant potential in the field of drug discovery, owing to its combination of a 3-hydroxypyridine core with chloro and phenyl substituents. While direct experimental data is currently scarce, this guide has provided a robust theoretical and predictive framework to aid researchers. The proposed synthetic route, predicted spectral characteristics, and discussion of potential applications offer a solid starting point for further investigation. As with any novel compound, the predictive data presented here should be validated through rigorous experimentation. It is our hope that this guide will stimulate and facilitate future research into this promising molecule.

References

- Hussain I Abdulla, H. A., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671.

- Spinner, E. (1960). The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society (Resumed), 1226-1232.

- Rostkowska, H., et al. (n.d.). Infrared spectra of N-hydroxypyridine-2(1H)-thione monomers isolated in...

- Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1584-1591.

- Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Scilit.

- The Role of 4-Chloro-3-pyridinesulfonamide in Novel Drug Development. (2026, February 12). Medium.

- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002, August 31). MDPI.

- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cycliz

- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)

- How to synthesizer of 3-hydroxy pyridine? (2022, June 23).

- A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.

- Synthesis of 3-hydroxypyridine. PrepChem.com.

- New functionalised 3-hydroxypyridines. (2001, June 14). Durham E-Theses.

- Pyridine synthesis. Organic Chemistry Portal.

- Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts.

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Synthesis and biological studies of novel chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives.

- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone deriv

- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.

- NMR Predictor - Document

- Prediction of Physicochemical Properties.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.

- “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (2023, April 4). Journal of Medicinal Chemistry.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I...

- Advancing physicochemical property predictions in comput

- Pyridine, 2-chloro-. NIST WebBook.

- Mass Spectrometry: Fragment

- Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts.

- Physicochemical Property Prediction. BOC Sciences.

- Ion Types and Fragmentation Patterns in Mass Spectrometry.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.

- Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiprolifer

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

- Simul

- Synthesis and biological evaluation of 3-(4-chlorophenyl)

- nmrshiftdb2 - open nmr d

- Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. (2021, October 15). ChemRxiv.

- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 7. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine synthesis [organic-chemistry.org]

- 10. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine | Scilit [scilit.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Pyridine, 2-chloro- [webbook.nist.gov]

- 15. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 16. 248. The vibration spectra and structures of the hydrochlorides of hydroxypyridines and hydroxypyrimidines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility & Handling of 5-Chloro-6-phenylpyridin-3-ol

Part 1: Executive Summary & Chemical Identity[1][2]

5-Chloro-6-phenylpyridin-3-ol (CAS: 1355070-34-6) is a specialized heterocyclic building block often utilized in the synthesis of complex pharmaceutical agents, particularly as a scaffold for kinase inhibitors or GPCR ligands. Its amphiphilic nature—combining a lipophilic phenyl-chloro sector with a polar hydroxypyridine core—presents specific challenges in solution chemistry.

This guide provides a rigorous technical framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . Unlike simple salts, this molecule exhibits tautomeric potential (pyridinol-pyridone equilibrium) and pH-dependent solubility, requiring precise handling to ensure assay reproducibility.

Chemical Profile

| Property | Specification |

| CAS Number | 1355070-34-6 |

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| Core Scaffold | 3-Hydroxypyridine (Pyridin-3-ol) |

| Key Substituents | 5-Chloro (Lipophilic/EWG), 6-Phenyl (Lipophilic/Bulky) |

| Acidity/Basicity | Amphoteric (Pyridine N: Basic; Phenolic OH: Acidic) |

Part 2: Solubility Analysis & Solvent Compatibility[1][2]

The Solvation Mechanism

To achieve stable stock solutions, one must understand the intermolecular forces at play.[1]

-

DMSO (The Universal Stock Solvent): DMSO is a polar aprotic solvent. It is the gold standard for this compound because its oxygen atom acts as a strong Hydrogen Bond Acceptor (HBA), interacting effectively with the phenolic hydroxyl group of the pyridinol.[1] Simultaneously, the non-polar methyl groups of DMSO solvate the phenyl ring and the chloro-substituted pyridine face via Van der Waals forces.

-

Methanol (The Protic Alternative): Methanol is a polar protic solvent. While it can dissolve the compound via H-bonding (donor and acceptor), it is generally less effective than DMSO for high-concentration stocks due to weaker dispersion forces for the lipophilic phenyl ring. Methanol is preferred for LC-MS applications where DMSO signals might interfere.

Solubility Data Matrix (Representative)

Note: Values below are derived from structural analog analysis (e.g., 5-chloro-pyridin-3-ol derivatives) and standard solubility parameters for this chemical class.

| Solvent | Solubility Potential | Typical Max Conc. | Usage Context |

| DMSO | High | 20 – 50 mM (~4–10 mg/mL) | Primary Stock Solution (Cryo-storage) |

| Methanol | Moderate | 5 – 15 mM (~1–3 mg/mL) | Intermediate Dilutions / LC-MS Prep |

| Water (pH 7) | Low / Negligible | < 0.1 mM | Assay Buffer (Requires co-solvent) |

| 0.1M NaOH | High | > 10 mM | Deprotonates OH |

| 0.1M HCl | Moderate/High | > 10 mM | Protonates N |

Part 3: Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock in DMSO

Objective: Create a stable, long-term storage solution free of micro-precipitates.

Reagents:

-

5-Chloro-6-phenylpyridin-3-ol (Solid, >95% purity).

-

Anhydrous DMSO (Grade: Cell Culture or Spectrophotometric, >99.9%).[1]

Workflow:

-

Weighing: Accurately weigh 2.06 mg of the solid into a sterile 1.5 mL amber microcentrifuge tube. (Target: 1 mL of 10 mM solution).

-

Initial Wetting: Add 500 µL of Anhydrous DMSO. Do not add the full volume yet.

-

Vortexing: Vortex at medium speed for 30 seconds. The solid should dissolve rapidly due to the high solvation power of DMSO.

-

Sonication (Critical Step): Sonicate in a water bath at ambient temperature (20-25°C) for 5 minutes. This ensures the breakdown of any crystalline aggregates that are invisible to the naked eye.

-

Volume Adjustment: Add the remaining DMSO to reach the final target volume (based on the exact mass weighed).

-

QC Check: Inspect the solution against a light source. It should be perfectly clear and colorless to faint yellow. If turbidity persists, warm gently to 37°C.

Protocol B: Serial Dilution into Methanol (Working Solutions)

Objective: Prepare samples for analytical chemistry (HPLC/LC-MS) without precipitating the compound.

Workflow:

-

Take 10 µL of the 10 mM DMSO Master Stock.

-

Dispense into 990 µL of HPLC-grade Methanol (1:100 dilution).

-

Mixing: Vortex immediately.

-

Why? A slow addition without mixing can create local pockets of high water concentration (if using wet methanol) or polarity mismatch, causing "crashing out."[1]

-

-

Clarification: Centrifuge at 10,000 x g for 3 minutes to remove potential particulates before injection.

Part 4: Visualization of Workflows

Diagram 1: Solvation & Stock Preparation Logic

This diagram illustrates the decision-making process for solubilizing the compound based on the intended application.

Caption: Decision tree for solvent selection and stock preparation to ensure homogeneity.

Diagram 2: Chemical Interaction Model

This diagram visualizes the molecular interactions stabilizing the compound in DMSO versus Methanol.

Caption: Mechanistic view of solvent-solute interactions stabilizing the heterocyclic scaffold.

Part 5: Critical Troubleshooting (FAQ)

Q: My stock solution in DMSO froze during storage. Is it ruined? A: No. DMSO freezes at 19°C. This is normal. Thaw the solution completely at room temperature (do not heat above 37°C) and vortex vigorously before use. The compound may segregate during freezing; vortexing re-homogenizes it.

Q: When I dilute the DMSO stock into aqueous buffer, it precipitates. A: This is the "Crash-Out" effect. The lipophilic phenyl ring drives aggregation in water.

-

Solution: Keep the final DMSO concentration < 1% if possible, but ensure it is > 0.1% to aid solubility.[1]

-

Solution: Add a surfactant (e.g., 0.01% Tween-20) to the assay buffer before adding the compound.

Q: Can I use Ethanol instead of Methanol? A: Yes, Ethanol is generally a viable substitute for Methanol for this compound class, often showing slightly better solubility for phenyl-substituted heterocycles due to the ethyl group's increased lipophilicity compared to the methyl group.[1]

References

-

PubChem. (2025).[2] Compound Summary: 5-Chloro-6-methylpyridin-3-ol (Analog Analysis). National Library of Medicine. Retrieved from [Link]

-

Li, Di, et al. (2005).[1] "Equilibrium Solubility and Thermodynamic Studies of Pyridine Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (General grounding on pyridine solubility thermodynamics).

Sources

5-Chloro-6-phenylpyridin-3-ol: Technical Monograph & Safety Profile

[1]

Identification & Physiochemical Identity

Compound Name: 5-Chloro-6-phenylpyridin-3-ol CAS Registry Number: 1355070-34-6 IUPAC Name: 5-Chloro-6-phenylpyridin-3-ol Molecular Formula: C₁₁H₈ClNO Molecular Weight: 205.64 g/mol [1][2]

Structural Context

This compound is a biaryl pyridine derivative characterized by three distinct functional regions:

-

The Pyridine Core: A nitrogen-containing heterocycle acting as a scaffold.[1]

-

The 3-Hydroxyl Group: Provides hydrogen-bonding capability (H-bond donor/acceptor) and weak acidity (phenolic character).[1]

-

The 5-Chloro & 6-Phenyl Substituents: The chlorine atom increases lipophilicity and metabolic stability, while the phenyl ring introduces steric bulk and pi-pi stacking potential.[1]

Primary Application: Widely utilized as a pharmaceutical intermediate (building block) in the synthesis of voltage-gated sodium channel inhibitors (e.g., NaV1.7 antagonists) and sulfonamide derivatives for pain management therapies.[1]

Hazard Identification (GHS Classification)

Based on GHS (Globally Harmonized System) standards for functionalized pyridines.

| Hazard Class | Category | Hazard Statement Code | Description |

| Acute Toxicity (Oral) | Cat. 4 | H302 | Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation | Cat.[1] 2 | H315 | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | Cat. 2A | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | Cat. 3 | H335 | May cause respiratory irritation.[1] |

Precautionary Protocols (P-Codes)

Toxicological Mechanisms & SAR Analysis

Expert Insight: Understanding the "Why" behind the hazards.

The safety profile of 5-Chloro-6-phenylpyridin-3-ol is dictated by its Structure-Activity Relationship (SAR).[1]

The "Pyridinol" Effect (Acidity & Irritation)

Unlike simple pyridine, the presence of the hydroxyl group at the 3-position renders this molecule analogous to a phenol.[1]

-

Mechanism: The hydroxyl proton is weakly acidic (predicted pKa ≈ 8.0–9.0). Upon contact with mucous membranes (eyes/lungs), it can protonate basic residues in proteins, leading to the denaturation characteristic of chemical irritation (H315, H319) .

-

Metabolic Fate: The 3-OH group is a primary handle for Phase II metabolism (glucuronidation/sulfation), making the molecule more water-soluble for excretion compared to non-hydroxylated pyridines.[1]

Halogenation & Lipophilicity

The 5-chloro substituent exerts an electron-withdrawing effect, deactivating the ring slightly but significantly increasing logP (lipophilicity).[1]

-

Consequence: Enhanced skin permeability compared to unsubstituted pyridinols.[1] This facilitates dermal absorption, necessitating strict glove protocols (Nitrile > 0.11mm).

Experimental Workflow: Synthesis & Handling

Protocol Source: Validated via patent literature (e.g., Pfizer, WO2012/0010183).

Synthesis via Suzuki-Miyaura Coupling

The primary route to access CAS 1355070-34-6 is the palladium-catalyzed coupling of a halogenated pyridinol with phenylboronic acid.[1]

Reagents:

-

Coupling Partner: Phenylboronic acid (1.5 - 2.0 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

Step-by-Step Protocol:

-

Inerting: Charge a reaction vessel with 6-bromo-5-chloropyridin-3-ol and phenylboronic acid. Evacuate and backfill with Nitrogen (

) three times. -

Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ base.

-

Catalysis: Add Pd(PPh₃)₄ under a positive stream of Nitrogen.[1]

-

Reflux: Heat the mixture to 80–90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromide starting material.[1]

-

Work-up: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water/brine. Dry organic layer over MgSO₄.[1]

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization: Synthesis Pathway

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target compound.[1]

Emergency Response & Handling Logic

A self-validating decision tree for laboratory incidents.

Storage & Stability[1]

-

Storage: Keep in a tightly closed container. Store at 2-8°C (Refrigerated) recommended for long-term stability to prevent oxidation of the phenolic moiety.[1]

-

Incompatibilities: Strong oxidizing agents (risk of quinone formation), Acid chlorides, Anhydrides.

Emergency Decision Tree

Figure 2: Immediate response logic for exposure incidents based on GHS classification.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 72212895 (Analogue 5-Chloro-6-methylpyridin-3-ol).[1][8] Retrieved from [Link]

-

Pfizer Inc. (2012). Patent WO20120010183A1: Sulfonamide derivatives as NaV1.7 inhibitors.[1] (Describing the synthesis of the title compound). Retrieved from

Sources

- 1. 51984-63-5|5-Chloro-6-methylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 2. molcore.com [molcore.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. 5-Chloro-6-methylpyridin-3-OL | C6H6ClNO | CID 72212895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Validation: 5-Chloro-6-phenylpyridin-3-ol

Topic: Strategic Sourcing & Validation of 5-Chloro-6-phenylpyridin-3-ol (CAS 1355070-34-6) Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Managers in Drug Discovery.[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Chloro-6-phenylpyridin-3-ol (CAS: 1355070-34-6) represents a "privileged scaffold."[1] Its structural motif—a central pyridine core decorated with a lipophilic phenyl ring, a steric/electronic modulator (chlorine), and a reactive handle (hydroxyl)—makes it a critical intermediate for synthesizing GPCR modulators (e.g., GPR119 agonists) and Kinase inhibitors .[2]

However, the commercial availability of this building block is fraught with quality inconsistencies.[2] Variations in synthetic routes (e.g., Suzuki coupling vs. direct chlorination) lead to distinct impurity profiles that can derail SAR (Structure-Activity Relationship) studies.[2] This guide provides a scientifically grounded protocol for sourcing, validating, and handling this compound to ensure data integrity in downstream applications.

Part 1: Chemical Identity & Critical Attributes[1]

Before procurement, the chemical nature of the target must be understood to anticipate stability and reactivity issues.[2] Unlike 2- or 4-hydroxypyridines, which exist predominantly as pyridones (keto-tautomers), 3-hydroxypyridines like this target retain a stable phenolic character, making them excellent nucleophiles for etherification (e.g., Mitsunobu reactions).[2]

Table 1: Technical Specifications

| Attribute | Specification | Critical Note |

| Chemical Name | 5-Chloro-6-phenylpyridin-3-ol | |

| CAS Number | 1355070-34-6 | Verify against CAS; do not confuse with pyridazinone analogs.[1] |

| Molecular Formula | C₁₁H₈ClNO | |

| Molecular Weight | 205.64 g/mol | |

| pKa (Calculated) | ~8.2 (OH group) | Acidity allows deprotonation by weak bases (K₂CO₃).[2] |

| LogP | ~2.8 | Moderate lipophilicity; soluble in DMSO, MeOH, DCM.[2] |

| Appearance | Off-white to pale yellow solid | Dark yellow/brown indicates oxidation or trace metal contamination.[1] |

Part 2: The "Purity Trap" – Impurity Profiling

Buying "98% purity" is insufficient for pharmaceutical research if the remaining 2% consists of catalytically active metals or regioisomers that interfere with bioassays.[2]

The Synthetic Origin of Impurities

Understanding the synthesis allows us to predict the impurities.[2] The most common route involves a Suzuki-Miyaura coupling of a dihalo-pyridin-3-ol with phenylboronic acid.[1]

-

Palladium (Pd) Residuals: If the final wash is insufficient, Pd levels can exceed 100 ppm.[2] Risk: False positives in subsequent cross-coupling reactions or toxicity in cell-based assays.[1]

-

Boronic Acid Contaminants: Unreacted phenylboronic acid.[2] Risk: Competes in downstream coupling reactions.[2]

-

Regioisomers: If produced via chlorination of 6-phenylpyridin-3-ol, you may get the 2-chloro or 4-chloro isomers.[1] Risk: These isomers have vastly different biological activities but similar retention times.[2]

Visualization: Impurity Origin & Impact

The following diagram maps the synthetic risks to the validation steps required.

Figure 1: Causality map linking synthetic routes to specific impurity risks, necessitating targeted QC.

Part 3: Validation Protocol (The "Trust" System)[2]

Do not rely solely on the vendor's Certificate of Analysis (CoA).[2] Implement this internal release protocol.

Protocol A: HPLC Purity Check (Reverse Phase)

This method separates the target from potential boronic acids and regioisomers.[2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenolic).[2]

-

Acceptance Criteria: Main peak >98.0% area; no single impurity >0.5%.[1][2]

Protocol B: ¹H-NMR Identity Verification

NMR is the only way to definitively rule out regioisomers (e.g., ensuring the Cl is at position 5).[2]

-

Solvent: DMSO-d₆.

-

Key Diagnostic Signals:

-

Red Flag: If the pyridine protons show a large coupling constant (J > 7 Hz), it indicates adjacent protons, suggesting the Cl is NOT at position 5 (wrong isomer).[2]

Part 4: Procurement Decision Matrix

Use this workflow to evaluate suppliers (e.g., MolCore, BLD Pharm, Ambeed) before placing a bulk order.

Figure 2: Decision matrix for qualifying a supplier. Note that "Hidden Risk" refers to vendors who do not test for metal scavengers.[1]

Part 5: Handling and Storage[1]

-

Hygroscopicity: 3-Hydroxypyridines can be hygroscopic.[1] Store in a desiccator.

-

Oxidation: The electron-rich phenol ring is susceptible to oxidation over time, turning the solid brown.[2]

-

Recommendation: Store at -20°C under Argon/Nitrogen for long-term storage (>3 months).

-

-

Safety: Standard PPE.[1][2] Treat as a potential skin irritant and sensitizer due to the chloropyridine moiety.[2]

References

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for substituted pyridin-3-ols. Retrieved from [Link]

-

Giri, R., et al. (2023).[2][3] Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines. (Discusses similar chloro-phenyl-heterocycle SAR). PMC. Retrieved from [Link]

Sources

Methodological & Application

This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of non-opioid analgesics. It details the synthesis, quality control, and downstream application of 5-Chloro-6-phenylpyridin-3-ol , a critical intermediate (scaffold) used in the construction of high-potency Nav1.7 inhibitors.

Introduction & Pharmacological Context

The voltage-gated sodium channel Nav1.7 (SCN9A) is a validated genetic target for the treatment of neuropathic pain. Loss-of-function mutations in Nav1.7 lead to congenital insensitivity to pain (CIP), while gain-of-function mutations cause erythromelalgia.

A leading class of Nav1.7 inhibitors, pioneered by Pfizer, Genentech, and others, utilizes an aryl-sulfonamide core linked to a heteroaryl group via an ether bridge. The molecule 5-Chloro-6-phenylpyridin-3-ol serves as the nucleophilic "head group" in these structures.

Mechanistic Role

This pyridine fragment binds to the Voltage Sensing Domain (VSD) of Domain IV (Site 4) on the Nav1.7 channel.

-

The 3-hydroxyl group: Acts as the attachment point (via ether linkage) to the sulfonamide core.

-

The 6-phenyl group: Occupies a lipophilic pocket within the VSD, providing potency and isoform selectivity over Nav1.5 (cardiac channel).

-

The 5-chloro substituent: Modulates the pKa of the pyridine nitrogen and fills a small hydrophobic cleft, improving metabolic stability.

Experimental Workflow Visualization

The following diagram outlines the critical path from intermediate synthesis to final inhibitor validation.

Figure 1: Critical path workflow for the synthesis and validation of Nav1.7 inhibitors using the 5-chloro-6-phenylpyridin-3-ol scaffold.

Protocol 1: Synthesis of 5-Chloro-6-phenylpyridin-3-ol[1]

This protocol is adapted from high-yield patent procedures (US 2012/0010183 A1) optimized for gram-scale preparation.

Reagents & Materials[2][3][4][5][6][7][8][9][10]

-

Starting Material: 6-Bromo-5-chloropyridin-3-ol (CAS: 1261997-50-5 or similar).

-

Reagent: Phenylboronic acid (1.2 equivalents).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

-

Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution.[1][2][3]

-

Solvent: 1,4-Dioxane (degassed).

-

Atmosphere: Nitrogen or Argon.[4]

Step-by-Step Methodology

-

Preparation: Charge a 3-neck round-bottom flask with 6-bromo-5-chloropyridin-3-ol (1.0 eq) and phenylboronic acid (1.2 eq).

-

Solvation: Add 1,4-dioxane (10 mL per gram of substrate). Sparge with nitrogen for 15 minutes to remove dissolved oxygen.

-

Activation: Add the Pd(PPh3)4 catalyst (0.05 eq) and the 2M Na2CO3 solution (3.0 eq).

-

Reaction: Heat the mixture to 90–95°C under nitrogen reflux. Stir vigorously for 4–6 hours.

-

Checkpoint: Monitor by LC-MS. The starting bromide (m/z ~208/210) should disappear, replaced by the product mass (m/z 206 [M+H]+).

-

-

Workup:

-

Purification: Dry organic layers over MgSO4, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-50% Ethyl Acetate in Heptane).

Expected Yield: 70–85% Physical Appearance: Off-white to pale yellow solid.

Protocol 2: Application (Coupling to Sulfonamide Core)

The primary utility of this intermediate is its coupling to a fluorinated sulfonamide core via Nucleophilic Aromatic Substitution (SNAr).

Reaction Scheme

Nucleophile: 5-Chloro-6-phenylpyridin-3-ol (from Protocol 1). Electrophile: 5-Chloro-2,4-difluorobenzenesulfonamide derivative (e.g., the core of PF-05089771). Mechanism: SNAr displacement of the para-fluorine (relative to the sulfonamide).

Step-by-Step Methodology

-

Dissolution: Dissolve the 5-Chloro-6-phenylpyridin-3-ol (1.0 eq) in anhydrous DMSO or DMF.

-

Deprotonation: Add Potassium Carbonate (K2CO3) (2.5 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Coupling: Add the fluorobenzene sulfonamide electrophile (1.0 eq).

-

Heating: Heat the reaction to 60–80°C for 2–4 hours.

-

Note: Higher temperatures may cause degradation; monitor closely.

-

-

Quench: Pour the reaction mixture into ice water. The product often precipitates as a solid.

-

Isolation: Filter the solid or extract with EtOAc. Purify via preparative HPLC if necessary for biological testing.

Quality Control & Data Specifications

Analytical Characterization (5-Chloro-6-phenylpyridin-3-ol)

| Method | Specification | Expected Signals |

| LC-MS | ESI+ | m/z 206.0 [M+H]+ (Cl isotope pattern visible) |

| 1H NMR | 400 MHz, DMSO-d6 | δ ~10.5 (s, 1H, -OH), 8.2 (d, 1H, Py-H), 7.4-7.8 (m, 5H, Ph-H + 1H Py-H) |

| Purity | HPLC (UV 254nm) | >95% required for library synthesis |

Structural Logic Diagram

The following diagram illustrates the chemical logic behind the inhibitor's design using this specific intermediate.

Figure 2: Structure-Activity Relationship (SAR) mapping of the intermediate to the Nav1.7 binding site.

Biological Validation: Nav1.7 Electrophysiology

Once the final inhibitor is synthesized, it must be validated using a voltage-clamp assay.

Automated Patch Clamp Protocol (e.g., Nanion Patchliner)

-

Cell Line: HEK293 cells stably expressing hNav1.7.

-

Solutions:

-

Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

-

Intracellular: 50 mM CsF, 10 mM NaCl, 60 mM CsCl, 20 mM EGTA, 10 mM HEPES (pH 7.2).

-

-

Voltage Protocol (State-Dependence):

-

Nav1.7 inhibitors often bind preferentially to the inactivated state .

-

V_hold: -120 mV (Resting state).

-

V_condition: -60 mV for 8 seconds (Induces inactivation).

-

Test Pulse: 0 mV for 20 ms.

-

-

Measurement: Apply the inhibitor at varying concentrations (e.g., 0.1 nM to 10 µM). Measure the reduction in peak sodium current during the test pulse after the conditioning step.

-

Success Criteria: Potent inhibitors derived from this scaffold typically exhibit an IC50 < 50 nM in the inactivated state protocol.

References

-

Bell, A. S., et al. (2012).[2] Sulfonamide Derivatives as Nav1.7 Inhibitors.[1][7] US Patent Application 2012/0010183 A1. (Describes Preparation 226: Synthesis of 5-chloro-6-phenylpyridin-3-ol).

-

Alexandrou, A. J., et al. (2016).[8][6] Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis. PLOS ONE, 11(4), e0152405. (Mechanistic validation of aryl-sulfonamide inhibitors).

-

Theile, J. W., et al. (2016).[6] The Selective NaV1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated NaV1.7 Channels. Molecular Pharmacology, 90(5), 540-548.

-

Chowdhury, S., et al. (2011). Nav1.7 inhibitors for the treatment of pain.[9] Bioorganic & Medicinal Chemistry Letters, 21(12), 3676-3681.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pcliv.ac.uk [pcliv.ac.uk]

- 9. Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold f… [ouci.dntb.gov.ua]

Application Notes and Protocols for Investigating 5-Chloro-6-phenylpyridin-3-OL in Voltage-Gated Sodium Channel Research

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Characterizing Novel Pyridinol Compounds at Voltage-Gated Sodium Channels

These application notes provide a comprehensive framework for the initial characterization of 5-Chloro-6-phenylpyridin-3-ol, a novel small molecule, for its potential modulatory effects on voltage-gated sodium channels (VGSCs). This document outlines a strategic, multi-tiered approach, from initial high-throughput screening to detailed biophysical characterization using gold-standard electrophysiological techniques. The causality behind experimental choices is explained to empower researchers in designing and interpreting their studies.

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] Their dysfunction is implicated in a range of channelopathies, including epilepsy, cardiac arrhythmias, and chronic pain, making them key therapeutic targets.[4][5][6] The introduction of novel chemical scaffolds, such as the substituted phenylpyridinol core of 5-Chloro-6-phenylpyridin-3-ol, into VGSC screening programs is essential for the discovery of new therapeutic agents with potentially novel mechanisms of action.

I. Compound Handling and Preparation

Prior to biological evaluation, it is critical to establish the physicochemical properties of 5-Chloro-6-phenylpyridin-3-ol to ensure accurate and reproducible experimental results.

1.1. Solubility Assessment: A systematic solubility assessment in various buffers and DMSO is the first step. It is recommended to create a concentrated stock solution, typically in 100% DMSO, from which working solutions are prepared. The final concentration of DMSO in the aqueous assay buffer should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced artifacts.

1.2. Stock Solution Preparation Protocol:

-

Accurately weigh a precise amount of 5-Chloro-6-phenylpyridin-3-ol powder.

-

Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Vortex thoroughly and use gentle sonication if necessary to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

-

Before each experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate assay buffer. It is crucial to verify that the compound remains in solution at the final testing concentrations.

II. Tier 1: High-Throughput Screening for Activity Identification

The initial phase of investigation should focus on efficiently determining whether 5-Chloro-6-phenylpyridin-3-ol has any activity at VGSCs. Fluorescence-based assays are well-suited for this purpose due to their high-throughput nature and cost-effectiveness.[4][5]

2.1. Principle of Fluorescence-Based Assays: These assays indirectly measure sodium channel function by detecting changes in intracellular ion concentrations or membrane potential.[7] Commercially available dyes that are sensitive to sodium ions (e.g., Asante NaTRIUM Green-2) or membrane potential can be employed.[4] An alternative approach involves using thallium or lithium as surrogate ions, which can offer a larger signal window.[8][9]

2.2. Recommended High-Throughput Assay: No-Wash Sodium Influx Assay

This protocol is designed for a 384-well plate format and utilizes a sodium-sensitive fluorescent dye.

Protocol:

-

Cell Plating: Seed HEK-293 cells stably expressing the human VGSC subtype of interest (e.g., NaV1.1-1.8) into 384-well black-walled, clear-bottom microplates. Culture the cells until they form a confluent monolayer.

-

Dye Loading: Prepare a loading buffer containing a sodium-sensitive fluorescent indicator, such as Asante NaTRIUM Green-2 AM (ANG-2).[4] Remove the cell culture medium and add the dye-loading buffer to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow for dye de-esterification and intracellular accumulation.

-

Compound Addition: Prepare a dilution plate containing various concentrations of 5-Chloro-6-phenylpyridin-3-ol. Transfer the compound solutions to the cell plate and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature. Include appropriate positive (e.g., a known VGSC inhibitor like Tetracaine) and negative (vehicle control) controls.[4]

-

Channel Activation and Signal Detection: Use a fluorescence plate reader equipped with an automated liquid handling system. Add a VGSC activator (e.g., veratridine) to all wells to induce channel opening and sodium influx.[4] Simultaneously, begin kinetic fluorescence readings. The influx of sodium will cause an increase in the fluorescence intensity of the indicator dye.

-

Data Analysis: The rate of fluorescence increase or the peak fluorescence intensity is proportional to the activity of the sodium channels. Calculate the percent inhibition for each concentration of 5-Chloro-6-phenylpyridin-3-ol relative to the vehicle control. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Example Data from a Fictional High-Throughput Screen

| Compound | Target | Assay Type | Activator | IC50 (µM) |

| 5-Chloro-6-phenylpyridin-3-ol | NaV1.7 | Sodium Influx | Veratridine | 5.2 |

| Tetracaine (Control) | NaV1.7 | Sodium Influx | Veratridine | 8.1[4] |

III. Tier 2: Electrophysiological Confirmation and Characterization

If activity is confirmed in the high-throughput screen, the next critical step is to validate and characterize the effect using the gold-standard technique of patch-clamp electrophysiology.[4] This method directly measures the ionic current flowing through the channels, providing detailed information about the compound's mechanism of action.[10]

3.1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for precise control of the cell membrane potential and direct measurement of VGSC currents. Automated patch-clamp (APC) systems can increase throughput while maintaining high data quality.[10][11][12]

Protocol:

-

Cell Preparation: Use a cell line stably expressing the target VGSC subtype. Culture the cells to an appropriate confluency. On the day of the experiment, detach the cells and prepare a single-cell suspension.

-

Solutions:

-

Recording:

-

Obtain a high-resistance (>1 GΩ) "giga-seal" between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed (resting) state.

-

Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV) to elicit sodium currents.

-

-

Compound Application: Perfuse the external solution containing a known concentration of 5-Chloro-6-phenylpyridin-3-ol onto the cell. Allow sufficient time for the compound effect to reach a steady state.

-

Data Acquisition and Analysis: Record the sodium currents before and after compound application. Measure the peak current amplitude to determine the extent of inhibition.

3.2. Investigating the Mechanism of Action: State-Dependence

Many VGSC modulators exhibit state-dependence, meaning they bind with different affinities to the resting, open, or inactivated states of the channel.[6] Understanding this property is crucial for drug development.

A. Tonic Block (Resting State Block): Apply a single depolarizing pulse from a hyperpolarized holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz). The reduction in peak current in the presence of the compound reflects its affinity for the resting state.

B. Use-Dependent (Phasic) Block (Open/Inactivated State Block): Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz). A progressive decrease in the current amplitude during the pulse train indicates that the compound preferentially binds to and/or stabilizes the open and/or inactivated states of the channel.[11]

IV. Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for conceptualizing the experimental flow and potential interactions of the compound with the VGSC.

Figure 1: A tiered experimental workflow for characterizing novel compounds at VGSCs.

Figure 2: Potential state-dependent interactions of a compound with a VGSC.

V. Concluding Remarks for the Investigating Scientist

This document provides a robust, logic-driven pathway for the initial assessment of 5-Chloro-6-phenylpyridin-3-ol's activity on voltage-gated sodium channels. By beginning with high-throughput fluorescence-based assays, researchers can efficiently identify potential activity, which can then be rigorously confirmed and mechanistically dissected using patch-clamp electrophysiology. Determining the compound's potency (IC50) and its state-dependence are foundational steps in evaluating its potential as a pharmacological tool or a therapeutic lead. Each protocol is designed to be a self-validating system, with clear controls and interpretable endpoints, ensuring the generation of trustworthy and actionable data.

VI. References

-

Sodium Channel Assays | Sodium Indicators. (n.d.). ION Biosciences. Retrieved from [Link]

-

Sodium Indicators | Sodium Channel Assays. (n.d.). ION Biosciences. Retrieved from [Link]

-

Tay, B., Stewart, T. A., Davis, F. M., Deuis, J. R., & Vetter, I. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PLOS ONE, 14(3), e0213751. Retrieved from [Link]

-

Felix, R., et al. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes. Assay and Drug Development Technologies, 2(3), 260-268. Retrieved from [Link]

-

Tay, B., et al. (2019). Development of a high-throughput fluorescent no-wash sodium influx assay. PubMed, 14(3), e0213751. Retrieved from [Link]

-

Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed, 12(7), e0180154. Retrieved from [Link]

-

Voltage-Gated Sodium Channel. (2025). Biology LibreTexts. Retrieved from [Link]

-

de Lera Ruiz, M., & Kraus, R. L. (2015). Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications. Journal of Medicinal Chemistry, 58(18), 7093–7118. Retrieved from [Link]

-

Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS ONE, 12(7), e0180154. Retrieved from [Link]

-

Meents, J. E., et al. (2023). Biophysics of sodium channels during subthreshold depolarization in vitro and in silico. eLife, 12, e84351. Retrieved from [Link]

-

Saleh, S., & Greenwood, I. A. (2006). Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes. The Journal of Physiology, 570(Pt 2), 255–264. Retrieved from [Link]

-

Baruscotti, M., & DiFrancesco, D. (2012). Voltage-Gated Sodium Channels: Biophysics, Pharmacology, and Related Channelopathies. Frontiers in Pharmacology, 3, 123. Retrieved from [Link]

-

Gamal El-Din, T. M., et al. (2022). Fenestropathy of Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 13, 834571. Retrieved from [Link]

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Electrophysiological and molecular identification of voltage-gated sodium channels in murine vascular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fenestropathy of Voltage-Gated Sodium Channels [frontiersin.org]

- 4. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]

- 5. Development of a high-throughput fluorescent no-wash sodium influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Application Note: A Comprehensive Protocol for the Selective O-alkylation of 5-Chloro-6-phenylpyridin-3-ol

Abstract

Pyridyl ethers are a class of compounds of significant interest in medicinal chemistry and drug development, forming the core scaffold of numerous biologically active molecules.[1] The synthesis of these ethers, particularly from their corresponding pyridin-3-ol precursors, presents a common yet critical challenge: achieving selective O-alkylation over the competing N-alkylation pathway. This document provides a detailed protocol and in-depth scientific rationale for the O-alkylation of 5-chloro-6-phenylpyridin-3-ol, a representative polysubstituted hydroxypyridine. We will explore the mechanistic underpinnings of the Williamson ether synthesis in this context, elucidate the key factors governing regioselectivity, and provide a step-by-step experimental procedure designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology for the synthesis of pyridyl ethers.

Introduction and Scientific Rationale

The O-alkylation of hydroxypyridines is a fundamental transformation in organic synthesis. The resulting 3-alkoxypyridine motif is a key structural element in various pharmaceutical agents.[2][3] The most common and direct method for forging this C-O bond is the Williamson ether synthesis, an SN2 (bimolecular nucleophilic substitution) reaction.[4][5] The reaction proceeds in two conceptual steps: first, a base deprotonates the hydroxyl group of the pyridinol to form a highly nucleophilic pyridinolate anion. Second, this anion attacks an electrophilic alkylating agent (typically an alkyl halide), displacing a leaving group to form the desired ether.

However, the pyridinolate anion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the oxygen atom and the ring nitrogen atom.[6][7] This duality leads to a common side reaction, N-alkylation, which yields the corresponding N-alkyl pyridone product.[8][9] The ratio of O- to N-alkylation is highly dependent on several factors, including the nature of the base's counter-ion, the choice of solvent, the reactivity of the alkylating agent, and the reaction temperature.[9][10]

This protocol is designed to favor O-alkylation by carefully controlling these parameters. We will utilize a strong base to ensure complete and irreversible deprotonation and a polar aprotic solvent to maximize the nucleophilicity of the resulting oxygen anion.

Mechanistic Overview: The Williamson Ether Synthesis

The reaction follows a classic SN2 mechanism. For successful O-alkylation, the alkoxide nucleophile must perform a backside attack on the carbon atom of the alkylating agent.[4]

Key Considerations for Maximizing O-Alkylation:

-

Base Selection: Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal. NaH irreversibly deprotonates the hydroxyl group, and the only byproduct is hydrogen gas, which does not interfere with the reaction.[4] Weaker carbonate bases (K₂CO₃, Cs₂CO₃) can also be effective, with cesium carbonate sometimes offering enhanced O-selectivity.[11]

-

Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are crucial.[5] They effectively solvate the cation (e.g., Na⁺) while leaving the oxygen anion relatively "naked" and highly reactive. Protic solvents (e.g., ethanol) would hydrogen-bond with and stabilize the oxygen anion, drastically reducing its nucleophilicity.

-

Alkylating Agent: The reaction works best with primary alkyl halides (e.g., methyl iodide, benzyl bromide).[4] Secondary alkyl halides may lead to competing elimination reactions, while tertiary halides are unsuitable and will primarily yield elimination products.[4][5] The leaving group ability follows the trend I > Br > TsO > Cl.

Detailed Experimental Protocol

This protocol describes the O-methylation of 5-chloro-6-phenylpyridin-3-ol using methyl iodide as a representative example.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 5-Chloro-6-phenylpyridin-3-ol | ≥98% | (e.g., Sigma-Aldrich) | Starting material. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | (e.g., Sigma-Aldrich) | Handle with extreme care under inert atmosphere. Reacts violently with water. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich) | Use a freshly opened bottle or from a solvent purification system. |

| Methyl Iodide (MeI) | ≥99.5%, stabilized | (e.g., Sigma-Aldrich) | Light-sensitive and toxic. Handle in a fume hood. |

| Diethyl Ether (Et₂O) | Anhydrous | (e.g., Fisher Scientific) | For extraction. |

| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Reagent | In-house prep | For quenching the reaction. |

| Saturated Sodium Chloride (NaCl) Solution (Brine) | ACS Reagent | In-house prep | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | (e.g., VWR) | For drying the organic layer. |

| Silica Gel | 230-400 mesh | (e.g., SiliCycle) | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | (e.g., Millipore) | For reaction monitoring. |

Equipment

-

Round-bottom flask (two- or three-necked)

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Nitrogen or Argon gas line with a bubbler

-

Ice-water bath

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.

-

Inert Atmosphere Setup: Assemble a 100 mL three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a condenser or gas outlet connected to a bubbler. Purge the system with dry nitrogen for 10-15 minutes.

-

Reagent Addition (Starting Material): To the flask, add 5-chloro-6-phenylpyridin-3-ol (e.g., 2.07 g, 10.0 mmol, 1.0 equiv).

-

Solvent Addition: Using a dry syringe, add 40 mL of anhydrous DMF to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in oil, e.g., 0.44 g, 11.0 mmol, 1.1 equiv) to the stirred solution in small portions over 10 minutes.

-

Causality Note: Adding the base slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. You will observe bubbling as H₂ gas is released. Continue stirring at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium pyridinolate.

-

-

Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (e.g., 0.69 mL, 1.56 g, 11.0 mmol, 1.1 equiv) dropwise via syringe over 5 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a developing system (e.g., 30% Ethyl Acetate in Hexanes). Spot the starting material, a co-spot, and the reaction mixture. The product should appear as a new, less polar spot (higher Rf) than the starting pyridinol. The reaction is complete when the starting material spot has disappeared.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully add 10 mL of saturated aqueous NH₄Cl solution to quench any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake vigorously and allow the layers to separate.

-

Washing: Wash the organic layer sequentially with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

-

Causality Note: The water washes remove the DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 30%) to afford the pure 3-methoxy-5-chloro-6-phenylpyridine.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or No Reaction | Inactive NaH (due to moisture exposure); Insufficiently dry solvent/glassware. | Use a fresh bottle of NaH. Ensure all glassware is oven-dried and the solvent is anhydrous. |

| Mixture of N- and O-Alkylated Products | Reaction conditions favor N-alkylation. | Try a different base/solvent system. Using Cs₂CO₃ in acetonitrile can sometimes favor O-alkylation.[11] For very stubborn cases, conversion of the hydroxyl to a triflate followed by a cross-coupling reaction can be an alternative route.[3] |

| Low Yield | Incomplete reaction; Product loss during work-up. | Allow the reaction to run longer, or gently heat to 50-60 °C.[5] Be careful during extractions; perform back-extractions of the aqueous layers to recover all product. |

| Elimination Side Product Observed (with larger alkyl groups) | Alkylating agent is sterically hindered (secondary); Reaction temperature is too high. | Use a primary alkyl halide. If a secondary halide must be used, run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |

Representative Data

The following table provides expected outcomes for the O-alkylation of a substituted pyridin-3-ol with various primary alkylating agents under the conditions described. Yields are representative and may vary.

| Alkylating Agent (R-X) | Base/Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Methyl Iodide | NaH / DMF | RT | 2-4 | 85-95 |

| Ethyl Bromide | NaH / DMF | RT - 50 | 4-8 | 80-90 |

| Benzyl Bromide | K₂CO₃ / Acetonitrile | 80 | 6-12 | 75-85 |

| Allyl Bromide | NaH / THF | RT | 3-5 | 80-90 |

O_Alkylation [ label="O-Alkylation Product\n(Desired Ether)", fillcolor="#E6F4EA", // Light Green color="#34A853", fontcolor="#202124" ];

N_Alkylation [ label="N-Alkylation Product\n(Side Product Pyridone)", fillcolor="#FCE8E6", // Light Red color="#EA4335", fontcolor="#202124" ];

RX -> Pyridinolate [style=invis]; Pyridinolate -> O_Alkylation [label="Attack via Oxygen\n(Favored by polar aprotic solvent,\nstrong base)", color="#34A853"]; Pyridinolate -> N_Alkylation [label="Attack via Nitrogen\n(Competing Pathway)", color="#EA4335"]; } ends_dot Figure 2: Competing O- vs. N-alkylation pathways for the pyridinolate anion.

References

-

Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2023). ACS Omega. Retrieved February 25, 2026, from [Link]

-

Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Retrieved February 25, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved February 25, 2026, from [Link]

- Method for preparing derivatives of 3-hydroxypyridine. (2008). Google Patents.

-

Williamson ether synthesis. (2020). L.S.College, Muzaffarpur. Retrieved February 25, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. Retrieved February 25, 2026, from [Link]

-

The alkylation of 4-pyridone. (1978). Youngstown State University. Retrieved February 25, 2026, from [Link]

-

Selective N-Alkylation of 2-Pyridones. (2018). Synfacts. Retrieved February 25, 2026, from [Link]

-

Lewis acids screening for synthesis of 3-hydroxypyridines. (2023). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Novel 2-Alkoxy-3-Cyanopyridine Derivatives as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, and In Silico Investigations. (2025). PubMed. Retrieved February 25, 2026, from [Link]

-

Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. (2022). Semantic Scholar. Retrieved February 25, 2026, from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

-

O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. (2025). Tetrahedron Letters. Retrieved February 25, 2026, from [Link]

-

Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens. (n.d.). Elsevier. Retrieved February 25, 2026, from [Link]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2012). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2004). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2024). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. (2012). SciSpace. Retrieved February 25, 2026, from [Link]

- Purification and hydrogenation of pyridines. (1934). Google Patents.

-

Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. (1969). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

- Process for the production of alkyl pyridines. (1956). Google Patents.

-

The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2008). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][12]naphthyrin-5(6H). (2016). Tetrahedron. Retrieved February 25, 2026, from [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (2011). Arkivoc. Retrieved February 25, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 25, 2026, from [Link]

-

C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2020). Journal of the American Chemical Society. Retrieved February 25, 2026, from [Link]

-

Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (2020). Chemical Science. Retrieved February 25, 2026, from [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. Retrieved February 25, 2026, from [Link]

-

C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2016). MDPI. Retrieved February 25, 2026, from [Link]

-

Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (2019). Chemical Communications. Retrieved February 25, 2026, from [Link]

-

Synthesis and anti-inflammatory activity of 3-indolyl pyridine derivatives through one-pot multi component reaction. (2014). Indian Academy of Sciences. Retrieved February 25, 2026, from [Link]

-

N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2015). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). The Journal of Organic Chemistry. Retrieved February 25, 2026, from [Link]

Sources

- 1. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

- 2. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 7. researchgate.net [researchgate.net]

- 8. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

Application Note: 5-Chloro-6-phenylpyridin-3-ol Scaffold for Kinase Inhibitor Discovery

Introduction: The Renaissance of the Pyridin-3-ol Core

In the landscape of kinase inhibitor discovery, the 5-chloro-6-phenylpyridin-3-ol scaffold represents a highly specialized, "privileged structure" designed for Fragment-Based Drug Discovery (FBDD). While the pyridine ring is ubiquitous in FDA-approved drugs (e.g., Vismodegib, Lorlatinib), this specific trisubstituted arrangement offers a unique geometric and electronic profile for targeting the ATP-binding cleft of protein kinases [1, 2].

This Application Note details the physicochemical rationale, synthetic protocols, and biological validation workflows for utilizing this scaffold. It is intended for medicinal chemists and pharmacologists seeking to exploit the pyridin-3-ol motif as a bioisostere for phenol-based hinge binders.

Key Pharmacophore Features[1][2][3][4]

-

Hinge Binding (Positions 1 & 3): The pyridine nitrogen (N1) and the hydroxyl group (C3-OH) function as a bidentate hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.

-

Hydrophobic Clamp (Position 6): The phenyl ring at position 6 (adjacent to nitrogen) targets the hydrophobic "gatekeeper" region or the solvent front, depending on the specific kinase conformation (DFG-in vs. DFG-out) [3].

-

Metabolic Modulation (Position 5): The chlorine atom enhances lipophilicity (

) and blocks metabolic oxidation at the vulnerable C5 position, a common liability in simple pyridine drugs.

Chemical Biology & Mechanism of Action[5]

The "Hinge-Binder" Hypothesis

The efficacy of the 5-chloro-6-phenylpyridin-3-ol scaffold relies on its ability to anchor the molecule within the kinase hinge region. Unlike monodentate binders, the 3-hydroxy-pyridine system forms a rigid interaction network with the backbone amides of the kinase (typically the Glu and Leu residues).

Mechanistic Diagram: Scaffold Binding Mode The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.

Figure 1: Schematic representation of the bidentate hydrogen bonding and hydrophobic interactions of the scaffold within the ATP-binding site.

Experimental Protocols

Protocol A: Synthesis of 5-Chloro-6-phenylpyridin-3-ol

Objective: To synthesize the core scaffold with high purity (>95%) for biological assay. Precursor: 2-bromo-5-chloro-3-hydroxypyridine (commercially available or synthesized via bromination of 5-chloro-3-pyridinol).

Reagents:

-

Starting Material: 2-bromo-5-chloro-pyridin-3-ol

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2M aqueous solution) -

Solvent: 1,4-Dioxane[]

Step-by-Step Procedure:

-

Preparation: In a nitrogen-flushed reaction vial, dissolve 2-bromo-5-chloro-pyridin-3-ol (1.0 mmol) in degassed 1,4-dioxane (5 mL).

-

Activation: Add Phenylboronic acid (1.2 mmol) and

solution (2 mL). Stir for 5 minutes at room temperature. -

Catalysis: Add

(58 mg, 0.05 mmol). Seal the vial immediately. -

Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS for the disappearance of the bromide starting material (M+H expected: 206/208 for scaffold).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry organic layer over

. -